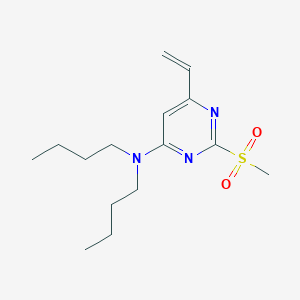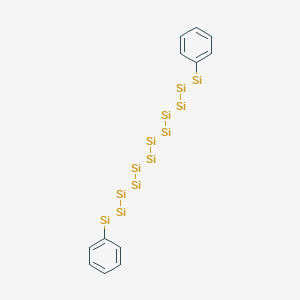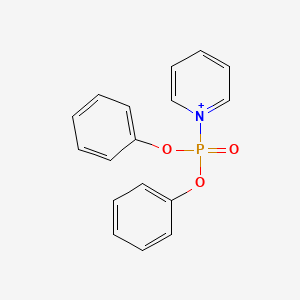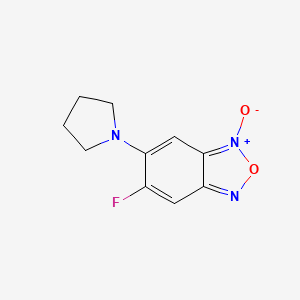
(3S)-7-Methylocta-5,6-dien-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-7-Methylocta-5,6-dien-3-ol is an organic compound characterized by its unique structure, which includes a hydroxyl group (-OH) attached to a carbon chain with a double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-Methylocta-5,6-dien-3-ol typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry and functional groups. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. This process ensures the correct (3S) configuration of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure the efficient production of this compound.
化学反応の分析
Types of Reactions
(3S)-7-Methylocta-5,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce saturated alcohols.
科学的研究の応用
(3S)-7-Methylocta-5,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
作用機序
The mechanism of action of (3S)-7-Methylocta-5,6-dien-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in its structure also allows for various chemical modifications, which can alter its biological activity.
類似化合物との比較
Similar Compounds
(3R)-7-Methylocta-5,6-dien-3-ol: The enantiomer of (3S)-7-Methylocta-5,6-dien-3-ol with different stereochemistry.
7-Methyloct-5-en-3-ol: A similar compound with a single double bond.
7-Methyloctan-3-ol: A saturated analog without any double bonds.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond. This combination of features makes it a versatile compound for various chemical reactions and applications.
特性
CAS番号 |
821782-74-5 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
InChI |
InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h5,9-10H,4,7H2,1-3H3/t9-/m0/s1 |
InChIキー |
AZTKIEJIMIHAJK-VIFPVBQESA-N |
異性体SMILES |
CC[C@@H](CC=C=C(C)C)O |
正規SMILES |
CCC(CC=C=C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]-](/img/structure/B14232391.png)

![5-{3,5-Bis[5-(2-methoxypropan-2-yl)pyridin-3-yl]phenyl}pyrimidine](/img/structure/B14232399.png)

![4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14232405.png)

![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)

